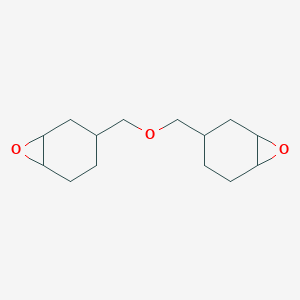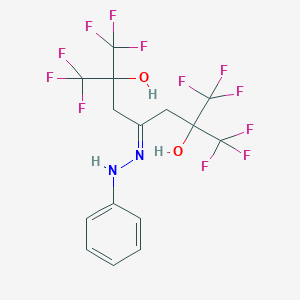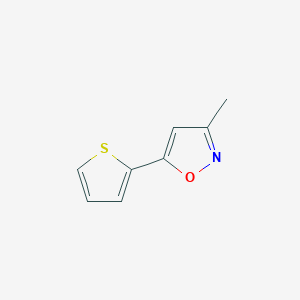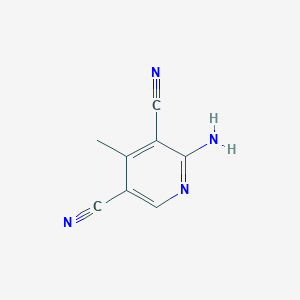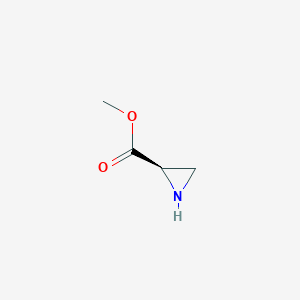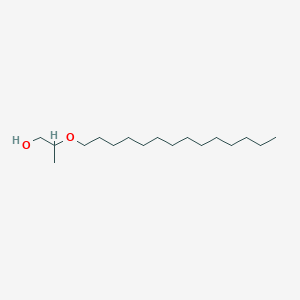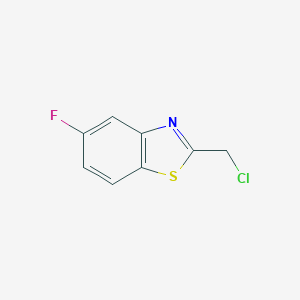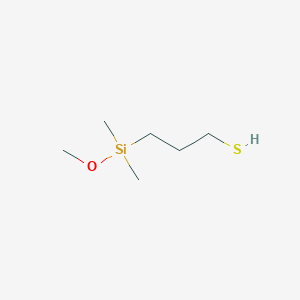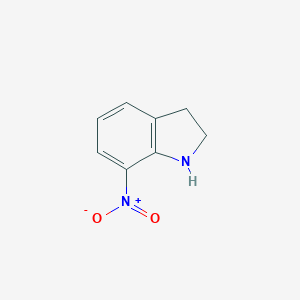
7-Nitroindoline
Overview
Description
7-Nitroindoline is a unique chemical compound used in various scientific research . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 7-Nitroindoline involves multiple steps and can be quite challenging . For instance, one study demonstrated the synthesis of 7-Nitroindoline-S-thiocarbamates . Another study synthesized three nucleoside derivatives connecting N-acetyl-7-nitroindoline .Molecular Structure Analysis
The molecular structure of 7-Nitroindoline is represented by the formula C8H8N2O2 . It has a molecular weight of 164.16 .Chemical Reactions Analysis
7-Nitroindoline has been found to undergo photolytic cleavage not only by a one-photon absorption mechanism but also by a two-photon absorption mechanism . Another study found that the acetyl group of a derivative of 7-Nitroindoline was photo-activated to form the deacetylated nitroso derivative .Scientific Research Applications
Photocleavable Protecting Groups in Organic Synthesis
Field: Organic Chemistry
Summary
7-Nitroindoline derivatives have been employed as photocleavable protecting groups for carboxylic acids. These protecting groups can be efficiently removed by illumination with UV-light. The N-acyl-7-nitroindolines serve as temporary shields for carboxylic acid functionalities during synthetic processes. Upon exposure to UV light, the protecting group undergoes photolysis, releasing the carboxylic acid and allowing subsequent reactions.
Methods of Application:
Results
The successful use of N-acyl-7-nitroindolines as photocleavable protecting groups has enabled efficient and selective transformations in organic synthesis .
Photoreactive Compounds for Biological Studies
Field: Chemical Biology
Summary
7-Nitroindoline derivatives exhibit photoreactivity, making them valuable tools for studying biological processes. Researchers have used these compounds to develop novel photocleavable molecules for applications such as controlled drug release, protein labeling, and cellular imaging.
Methods of Application:
Results
The photolysis of 7-nitroindoline derivatives yields biologically active products, demonstrating their potential as versatile tools for targeted drug delivery and imaging applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVCQAUKLQEIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543976 | |
| Record name | 7-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroindoline | |
CAS RN |
100820-43-7 | |
| Record name | 7-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



